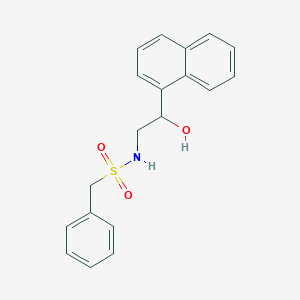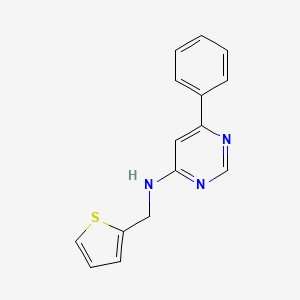
6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C15H13N3S. It is a type of pyrimidine, which is a class of organic compounds that are widely used in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, mass spectrometry, and Fourier transform infrared (FT-IR) spectroscopy . The optimized geometry of the molecule can be computed using density functional theory methods .Scientific Research Applications
Antitumor Applications
Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, synthesized from 6-chloropyrimidine-4-amine, serves as a crucial intermediate in antitumor drugs, especially in small molecular inhibitors targeting cancer. This compound exemplifies the chemical versatility of pyrimidin-4-amine derivatives in the development of anticancer agents, showcasing their potential in medicinal chemistry and pharmacology (Gan et al., 2021).
Psoriasis Treatment
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives were identified as potent and selective NF-κB inducing kinase (NIK) inhibitors. These compounds, particularly 4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol, showed effective alleviation of psoriasis symptoms in a mouse model, underscoring the therapeutic potential of pyrimidin-4-amine derivatives in inflammatory skin conditions (Zhu et al., 2020).
Antifungal Effectiveness
The antifungal properties of 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives against fungi like Aspergillus terreus and Aspergillus niger highlight the biological activity and potential application of these compounds in developing new antifungal agents. Such derivatives offer promising routes for the synthesis of biologically active molecules capable of addressing fungal infections (Jafar et al., 2017).
Antioxidant Activity
N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized and demonstrated significant in vitro antioxidant activity. These findings suggest the potential of pyrimidin-4-amine derivatives in oxidative stress-related therapies and the development of antioxidant agents (Kotaiah et al., 2012).
Nonlinear Optical (NLO) Properties
Pyrimidine derivatives, particularly those incorporating the thiopyrimidine moiety, have shown promising applications in nonlinear optics (NLO) and medicinal fields. The study of phenyl pyrimidine derivatives for NLO applications offers insights into the materials' science domain, highlighting the multifaceted applications of pyrimidin-4-amine derivatives beyond the pharmaceutical industry (Hussain et al., 2020).
Mechanism of Action
Target of Action
The primary target of the compound 6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is the urea transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane .
Mode of Action
This compound acts as a reversible inhibitor of UT-B . It targets a UT-B intracellular site in a urea-competitive manner . This means that the compound competes with urea for binding to the UT-B transporter, thereby inhibiting the transport of urea across the cell membrane .
Biochemical Pathways
The inhibition of UT-B by this compound affects the urea transport pathway . Urea is a waste product of protein metabolism and is excreted by the kidneys. By inhibiting UT-B, the compound disrupts the normal excretion of urea, which can have downstream effects on the body’s nitrogen balance .
Pharmacokinetics
It is known that the compound has a short half-life (t 1/2 = 28 min) in in vitro rat hepatic microsomes stability tests . Despite this, an average inhibitor concentration of 390 µM in blood can be reached in mice even 6 h after a single i.p. dose of 200 µl per animal .
Result of Action
The inhibition of UT-B by this compound results in a decrease in the maximum urinary concentration of urea . This can lead to an increase in urination volume .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to bind to UT-B . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, can potentially interact with the compound and affect its action .
Properties
IUPAC Name |
6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-2-5-12(6-3-1)14-9-15(18-11-17-14)16-10-13-7-4-8-19-13/h1-9,11H,10H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQNCUSNWVUINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
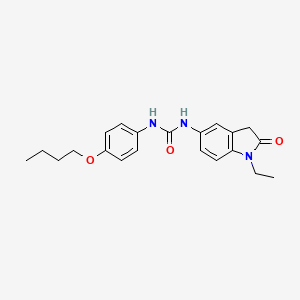


![1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2594515.png)
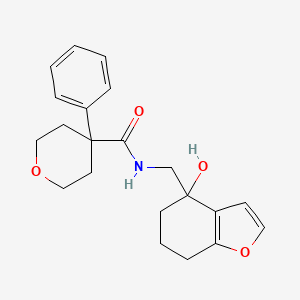

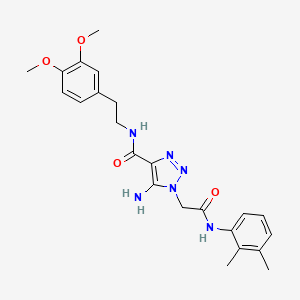
![4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]ethoxy]-4-oxobutanoic acid](/img/structure/B2594522.png)
![2-[(2-methylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2594523.png)
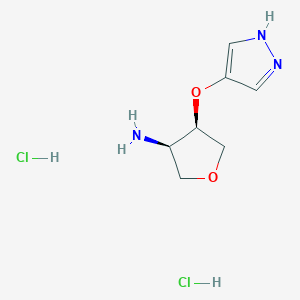

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2594530.png)

